molecular formula C18H26ClN3O4 B2959318 Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate CAS No. 2034201-73-3

Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate

Cat. No.: B2959318
CAS No.: 2034201-73-3
M. Wt: 383.87
InChI Key: CTBWHLHWNKKNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is an organic compound recognized for its diverse applications in chemistry, biology, and medicine. This compound features a complex molecular structure with functionalities that make it a valuable research tool and potential therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves multiple steps:

  • Formation of the piperidinyl core: : The initial step typically involves reacting 3-chloropyridine with piperidine to form the piperidinyl-3-chloropyridine intermediate. This step often utilizes a base such as potassium carbonate and a polar aprotic solvent like DMF (Dimethylformamide).

  • Coupling with tert-butyl carbamate: : The piperidinyl-3-chloropyridine intermediate is then coupled with tert-butyl carbamate using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve:

  • Optimization of reaction conditions: : Scale-up requires precise control over reaction parameters including temperature, solvent choice, and reaction time to ensure high yields and purity.

  • Purification processes: : Techniques such as recrystallization or chromatography are employed to purify the product on a large scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

  • Oxidation: : Introduction of oxidizing agents can modify the functional groups, leading to products such as corresponding oxides.

  • Reduction: : Reducing agents can be used to selectively reduce specific bonds or functional groups in the compound.

  • Substitution: : The chloropyridine moiety is particularly reactive towards nucleophilic substitution, yielding a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ (Potassium permanganate), H₂O₂ (Hydrogen peroxide)

  • Reduction: : NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)

  • Substitution: : Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Major products from these reactions can include:

  • Oxides

  • Alcohols

  • Amines

  • Thioethers

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Used as an intermediate in the synthesis of complex organic molecules.

  • Catalysis: : Functions as a ligand in metal-catalyzed reactions.

Biology

  • Molecular Probes: : Utilized in the study of biological systems through molecular imaging techniques.

  • Enzyme Inhibition: : Acts as an inhibitor in enzymatic reactions.

Medicine

  • Therapeutic Agents: : Potentially used in the development of new pharmaceuticals targeting specific pathways or diseases.

  • Drug Delivery Systems: : Incorporated into drug delivery mechanisms to enhance bioavailability and targeting.

Industry

  • Material Science: : Applied in the development of novel materials with unique properties.

  • Agriculture: : Could be employed in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action for Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves:

  • Molecular Targets: : Interacting with enzymes, receptors, or other proteins to modulate their activity.

  • Pathways Involved: : Participates in specific biochemical pathways, potentially inhibiting or activating particular molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate

  • Tert-butyl (1-(4-((3-fluoropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate

  • Tert-butyl (1-(4-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate

Uniqueness

The uniqueness of this compound lies in its:

  • Chloropyridine Moiety: : Confers specific reactivity and selectivity in chemical reactions.

  • Piperidinyl Core: : Provides structural rigidity and influences biological activity.

This compound’s distinct combination of chemical functionalities and biological properties makes it a valuable tool for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4/c1-12(21-17(24)26-18(2,3)4)16(23)22-9-6-13(7-10-22)25-15-5-8-20-11-14(15)19/h5,8,11-13H,6-7,9-10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBWHLHWNKKNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.